Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate
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Overview
Description
Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate is an organic compound with the molecular formula C9H6BrFN2O2 It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, cyano, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can convert the cyano group to an amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyano and fluoro groups can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
- Methyl 2-amino-4-bromo-5-fluorobenzoate
- Methyl 2-amino-3-cyano-5-fluorobenzoate
- Methyl 2-amino-4-bromo-3-cyano-benzoate
Comparison: Methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate is unique due to the presence of all four substituents (amino, bromo, cyano, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one or more of these substituents .
Properties
Molecular Formula |
C9H6BrFN2O2 |
---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-3-cyano-5-fluorobenzoate |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)4-2-6(11)7(10)5(3-12)8(4)13/h2H,13H2,1H3 |
InChI Key |
LTCOEOSMVZUDEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)C#N)Br)F |
Origin of Product |
United States |
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